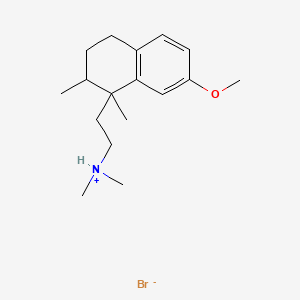![molecular formula C11H9N3O B13787036 N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide CAS No. 943320-54-5](/img/structure/B13787036.png)
N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which have significant biological activities .
科学的研究の応用
N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Investigated for its potential in treating cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can block γ-aminobutyric acid receptors, similar to the action of zolpidem, a well-known hypnotic . This interaction disrupts normal cellular processes, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(3-bromoimidazo[1,2-a]pyridin-8-yl)acetamide
- 8-acetamidoimidazo[1,2-a]pyridine
- N-(2,3-Dimethylimidazo[1,2-A]Pyridin-8-Yl)Pivalamide
Uniqueness
N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide stands out due to its ethynyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for developing new drugs and materials.
特性
CAS番号 |
943320-54-5 |
|---|---|
分子式 |
C11H9N3O |
分子量 |
199.21 g/mol |
IUPAC名 |
N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide |
InChI |
InChI=1S/C11H9N3O/c1-3-9-7-12-11-10(13-8(2)15)5-4-6-14(9)11/h1,4-7H,2H3,(H,13,15) |
InChIキー |
ZDIQPUMXPNYQMO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CN2C1=NC=C2C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



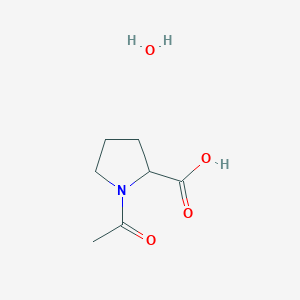


![[(3S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl] acetate](/img/structure/B13786997.png)
![2,2'-[(3-Aminophenyl)imino]bisethyl diacetate](/img/structure/B13786998.png)
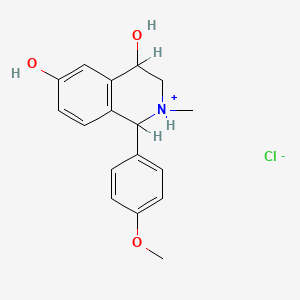
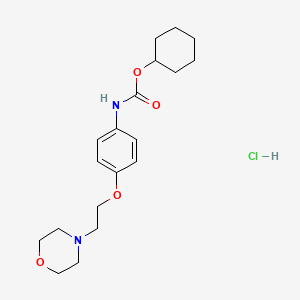

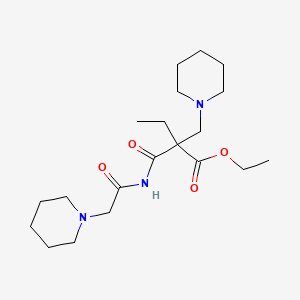
![calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13787027.png)
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)

